molecular formula C129H224N38O31 B1158957 Apitoxin CAS No. 91261-16-4

Apitoxin

Cat. No. B1158957
CAS RN: 91261-16-4
M. Wt: 2803.4 g/mol
InChI Key:
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Description

Apitoxin, also known as bee venom, is a venom produced by the honey bee. It is a cytotoxic and hemotoxic bitter colorless liquid containing proteins, which may produce local inflammation . It may have similarities to sea nettle toxin . The main component is melittin, which amounts to 52% of venom peptides . One of the main allergens is phospholipase A2, which amounts to 12% and is an enzyme that catalyzes the hydrolysis of phospholipids, causing degradation of cell membranes .


Physical And Chemical Properties Analysis

Apitoxin is a light-yellow liquid, characterized by a bitter taste, pungent smell, and a pH ranging from 4.5 to 5.5 . It contains a complex mixture of proteins and smaller molecules .

Scientific Research Applications

  • Arthritis Treatment

    Apitoxin was found to be effective in treating arthritis. An experimental study using ultrasound as a vehicle for phonophoresis demonstrated that ultrasound combined with apitoxin was efficient in tissue repair and regeneration of joint contours in an induced arthritis model in rats (Morsoleto et al., 2022).

  • Wide Range of Therapeutic Uses

    Apitoxin has been historically used in traditional Chinese medicine and other cultures for treating various diseases such as arthritis, rheumatism, skin diseases, several types of pain and infections, and against cancer (de Paula et al., 2018).

  • Effects on Diabetes Mellitus

    In a study investigating the effects of apitoxin on diabetes mellitus in rats, it was found that apitoxin increased oxidative stress to some extent and had no significant effect on plasma insulin levels, but caused small decreases in fasting blood glucose levels (Denk & Fatih, 2021).

  • Cancer, Neurodegeneration, and Rheumatoid Arthritis

    Apitoxin and its primary component melittin are studied for their potential against multifactorial diseases like cancer, rheumatoid arthritis, and neurodegenerative diseases. However, the unspecific cytotoxicity of melittin restricts its therapeutic use (Aufschnaiter et al., 2020).

  • Antimicrobial Activity

    Apitoxin has demonstrated antimicrobial activity against oral pathogens, making it a potential application against tooth decay (Leandro et al., 2015).

  • Neurobehavioral Impairments

    Apitoxin showed efficacy in ameliorating propionic acid-induced neurobehavioral impairments, with improvements observed in neurotransmitter levels and gene expression related to neurobehavioral disorders (Daghestani et al., 2017).

  • Cardiovascular Diseases

    Bee products, including apitoxin, have been suggested as effective natural agents for the prevention and treatment of common cardiovascular diseases (Olas, 2022).

Mechanism of Action

The main component of Apitoxin, melittin, is known to cause degradation of cell membranes due to its enzymatic activity . Other components like apamin, a neurotoxin, and hyaluronidase, which dilates blood vessels, increasing their permeability and facilitating the spread of the venom, also contribute to its mechanism of action .

Safety and Hazards

Apitoxin can cause local inflammation and has been associated with allergic reactions . It is considered a biological hazard . Despite its potential therapeutic effects, its primary component melittin may cause unspecific cytotoxicity .

properties

IUPAC Name

2-[[[2-[[6-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoylamino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-(carbamoylamino)propanoyl]-(3-amino-3-oxopropyl)carbamoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C129H224N38O31/c1-24-71(18)101(159-95(172)58-133)119(189)143-61-96(173)145-74(21)107(177)160-99(69(14)15)120(190)154-85(53-64(4)5)112(182)150-83(41-31-34-49-132)111(181)161-100(70(16)17)121(191)155-87(55-66(8)9)114(184)165-104(76(23)169)124(194)162-98(68(12)13)118(188)142-62-97(174)147-89(56-67(10)11)125(195)166-51-36-43-92(166)117(187)146-75(22)106(176)152-86(54-65(6)7)113(183)163-103(73(20)26-3)123(193)157-91(63-168)116(186)153-88(57-77-59-141-79-38-28-27-37-78(77)79)115(185)164-102(72(19)25-2)122(192)151-82(40-30-33-48-131)108(178)149-84(42-35-50-140-127(137)138)109(179)148-81(39-29-32-47-130)110(180)156-90(60-144-128(139)197)126(196)167(52-46-94(135)171)129(198)158-80(105(136)175)44-45-93(134)170/h27-28,37-38,59,64-76,80-92,98-104,141,168-169H,24-26,29-36,39-58,60-63,130-133H2,1-23H3,(H2,134,170)(H2,135,171)(H2,136,175)(H,142,188)(H,143,189)(H,145,173)(H,146,187)(H,147,174)(H,148,179)(H,149,178)(H,150,182)(H,151,192)(H,152,176)(H,153,186)(H,154,190)(H,155,191)(H,156,180)(H,157,193)(H,158,198)(H,159,172)(H,160,177)(H,161,181)(H,162,194)(H,163,183)(H,164,185)(H,165,184)(H4,137,138,140)(H3,139,144,197)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEUTLIKVUEDLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CNC(=O)N)C(=O)N(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C129H224N38O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2803.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apitoxin

CAS RN

91261-16-4
Record name Apitoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091261164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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